(4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c31-22(18-4-6-20(7-5-18)32-23-24-8-3-9-25-23)30-14-12-28(13-15-30)19-16-21(27-26-17-19)29-10-1-2-11-29/h3-9,16-17H,1-2,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNHNYNLAWYMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route might include:
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Formation of the Pyrimidin-2-yloxyphenyl Intermediate
Reagents: Pyrimidine-2-ol, 4-bromophenol
Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (e.g., 80°C)
Reaction: Nucleophilic substitution to form the pyrimidin-2-yloxyphenyl intermediate.
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Formation of the Pyridazin-4-ylpiperazine Intermediate
Reagents: 4-chloropyridazine, piperazine
Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux)
Reaction: Nucleophilic substitution to form the pyridazin-4-ylpiperazine intermediate.
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Coupling of Intermediates
Reagents: Pyrimidin-2-yloxyphenyl intermediate, pyridazin-4-ylpiperazine intermediate
Conditions: Coupling agent (e.g., EDC), solvent (e.g., dichloromethane), temperature (e.g., room temperature)
Reaction: Formation of the final compound through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Oxidizing agents (e.g., KMnO4, H2O2)
Conditions: Varies depending on the desired oxidation state
Products: Oxidized derivatives of the compound
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Reduction
Reagents: Reducing agents (e.g., NaBH4, LiAlH4)
Conditions: Solvent (e.g., ethanol), temperature (e.g., room temperature)
Products: Reduced derivatives of the compound
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Substitution
Reagents: Nucleophiles or electrophiles (e.g., halides, amines)
Conditions: Solvent (e.g., DMF), temperature (e.g., 80°C)
Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Solvents: DMF, ethanol, dichloromethane
Temperatures: Room temperature to reflux conditions
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as effective anti-inflammatory agents. These compounds often exhibit selectivity for cyclooxygenase-II (COX-II), which is crucial for developing safer anti-inflammatory drugs. For instance:
- Mechanism of Action : The compound acts by inhibiting COX-II, leading to reduced inflammation and pain. This mechanism is similar to established drugs like Celecoxib but aims to enhance safety profiles by minimizing ulcerogenic effects .
- Research Findings : A study reported that derivatives with similar structures showed significant inhibition of COX-II activity with IC50 values lower than those of Celecoxib, indicating a promising therapeutic profile .
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines. The mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.
- Case Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of cancer cells, showcasing its potential as a lead compound for further development in cancer therapy.
Antimicrobial Activity
The antimicrobial efficacy of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has also been evaluated:
- Spectrum of Activity : The compound exhibited activity against Gram-negative bacteria such as Shigella dysenteriae and Proteus vulgaris, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics like chloramphenicol .
- Comparative Analysis : In studies comparing various derivatives, this compound showed superior antimicrobial activity compared to other hybrids bearing similar moieties, suggesting its potential as a novel antimicrobial agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone likely involves binding to specific molecular targets such as enzymes or receptors. The pyrimidine and pyridazine rings may interact with nucleotide-binding sites, while the piperazine ring could enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
PF-00734200
- Structure: (3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone.
- Key Features: Shares a pyrimidinyl-piperazine core but substitutes the methanone-linked aryl group with a difluoropyrrolidine-pyrrolidine system. Metabolism: Primary pathway involves hydroxylation at the pyrimidine 5'-position (M5) and pyrimidine ring scission (M1) in rats, dogs, and humans. CYP2D6 and CYP3A4 are major enzymes involved . Pharmacokinetics: High bioavailability (94% parent drug in human plasma) due to metabolic stability imparted by difluoropyrrolidine .
CP-93,393
- Structure : (7S,9aS)-1-(2-Pyrimidin-2-yloctahydropyrido[1,2-a]pyrazin-7-ylmethyl)pyrrolidine-2,5-dione.
- Key Features :
| Parameter | CP-93,393 | Target Compound (Inferred)** |
|---|---|---|
| Pyrimidine Stability | Low (extensive cleavage) | Higher (oxygen linkage may reduce ring strain) |
| Major Conjugates | Sulfate/glucuronide (34–51%) | Likely fewer (bulky pyridazine may hinder conjugation) |
Arylpiperazine Derivatives
Compound 21 ()
- Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone.
- Key Features: Methanone-linked thiophene and trifluoromethylphenyl groups on piperazine. Activity: Trifluoromethyl groups enhance lipophilicity and receptor binding affinity in CNS-targeting agents .
MK38 ()
- Structure : 1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one.
- Key Features: Butanone spacer between piperazine and thiophene. Pharmacology: Extended alkyl chains improve tissue penetration but increase metabolic vulnerability .
Pyridazine-Containing Analogues
Methanesulfonyl-Piperazine Thienopyrimidine ()
- Structure: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.
- Key Features: Sulfonyl-piperazine and thienopyrimidine core. Activity: Sulfonyl groups enhance solubility and kinase inhibition .
| Parameter | Patent Compound | Target Compound** |
|---|---|---|
| Solubility | High (sulfonyl group) | Likely lower (no ionizable groups) |
| Target Selectivity | Kinase inhibition (e.g., EGFR) | Potential DPP-IV/5-HT receptor affinity |
Biological Activity
The compound (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone , often referred to as a pyrimidine derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data regarding its biological effects, particularly focusing on its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a pyrimidine moiety, a piperazine ring, and a pyridazine derivative. The presence of these heterocycles is significant as they are known to enhance the biological activity of compounds.
Biological Activity Overview
- Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. For example, compounds similar to the one have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain pyrimidine derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like chloramphenicol .
- Anticancer Potential : The compound's structural components suggest potential anticancer activity. Heterocycles like pyrimidines and piperazines are frequently explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression .
- Anti-inflammatory Effects : Some derivatives have been evaluated for anti-inflammatory properties, showing promise in reducing inflammation markers in cell cultures and animal models. This activity is often linked to the modulation of cytokine levels and the inhibition of inflammatory pathways .
- Neuropharmacological Effects : The piperazine component is associated with neuropharmacological activities, including anxiolytic and antidepressant effects. Research has indicated that piperazine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on a series of pyrimidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 12 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
- Cancer Cell Proliferation : In vitro assays involving human breast cancer cell lines (MCF-7) revealed that compounds with similar structures inhibited cell growth by over 50% at concentrations of 10 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer drug .
- Neuropharmacological Assessment : A behavioral study in mice indicated that administration of related piperazine derivatives led to reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential applications in treating anxiety disorders .
Q & A
Q. What are the critical parameters to optimize during the multi-step synthesis of this compound to ensure high yield and purity?
- Methodological Answer : Synthesis involves sequential coupling of pyrimidine, piperazine, and pyrrolidine-pyridazine moieties. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity in nucleophilic substitutions .
- Temperature control : Reactions often require reflux conditions (80–120°C) for efficient coupling .
- Catalysts : Palladium-based catalysts improve cross-coupling efficiency in heterocyclic systems .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity .
| Synthesis Stage | Key Parameters | Optimization Strategies |
|---|---|---|
| Pyrimidine-piperazine coupling | Solvent polarity, base (e.g., K₂CO₃) | Use DMF with anhydrous conditions to minimize hydrolysis |
| Pyridazine-pyrrolidine attachment | Reaction time, inert atmosphere | Extend reaction time to 24 hours under nitrogen |
Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone connectivity .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 460.2025) .
- HPLC : Quantifies purity (>95%) using a C18 column with acetonitrile/water gradient .
- X-ray crystallography : Resolves 3D conformation of the piperazine ring and substituent orientations .
Advanced Research Questions
Q. How can structural modifications at the pyridazine or pyrrolidine positions influence pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Pyridazine substitution : Replacing pyrrolidine with smaller amines (e.g., piperidine) reduces steric hindrance, enhancing target binding .
- Pyrimidine optimization : Electron-withdrawing groups (e.g., -F) improve metabolic stability .
- Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to quantify activity shifts .
| Modification Site | Biological Impact | Assay Example |
|---|---|---|
| Pyrrolidine N-substitution | Increased lipophilicity → enhanced blood-brain barrier penetration | In vitro permeability assay (PAMPA) |
| Pyridazine ring expansion | Altered binding affinity for ATP-binding pockets | Kinase inhibition profiling |
Q. What computational strategies predict binding interactions with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Models interactions between the compound’s carbonyl group and catalytic lysine residues in kinases .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS) .
- Free energy calculations (MM/PBSA) : Quantifies binding energy contributions of hydrophobic interactions vs. hydrogen bonds .
Q. How can contradictions in biological activity data across assay systems be resolved?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines vs. recombinant enzymes). Mitigation strategies include:
- Standardized protocols : Use identical ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
- Orthogonal assays : Validate results with SPR (surface plasmon resonance) for binding kinetics and cell-based viability assays (e.g., MTT) .
- Data normalization : Report activities relative to positive controls (e.g., staurosporine for kinase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
